
Glutamic acid,2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamic acid, 2-hydroxy-, also known as 2-hydroxyglutaric acid, is a derivative of glutamic acid. It is structurally similar to α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle. This compound has gained significant attention due to its role in various biological processes and its implications in certain metabolic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxyglutaric acid can be achieved through the reduction of α-ketoglutarate. This reduction can be catalyzed by enzymes such as malate dehydrogenase or lactate dehydrogenase, which convert α-ketoglutarate to 2-hydroxyglutaric acid .
Industrial Production Methods: Industrial production of 2-hydroxyglutaric acid often involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus species, are engineered to produce high yields of this compound through optimized fermentation conditions .
Types of Reactions:
Oxidation: 2-hydroxyglutaric acid can undergo oxidation to form α-ketoglutarate.
Reduction: It can be reduced to form other hydroxy acids.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically require catalysts such as acids or bases to facilitate the substitution process.
Major Products:
Oxidation: α-ketoglutarate
Reduction: Various hydroxy acids
Substitution: Derivatives with different functional groups
Aplicaciones Científicas De Investigación
2-hydroxyglutaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in cellular metabolism and is studied for its involvement in metabolic disorders.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mecanismo De Acción
2-hydroxyglutaric acid exerts its effects by interacting with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as isocitrate dehydrogenase, leading to the accumulation of oncometabolites.
Signal Transduction: It affects signaling pathways involved in cell growth and differentiation.
Metabolic Pathways: It interferes with the TCA cycle, impacting cellular energy production and metabolism.
Comparación Con Compuestos Similares
Glutamic Acid: A non-essential amino acid involved in protein synthesis and neurotransmission.
α-Ketoglutarate: An intermediate in the TCA cycle, involved in energy production.
Glutamine: An amino acid that serves as a nitrogen donor in various biosynthetic processes.
Uniqueness: 2-hydroxyglutaric acid is unique due to its dual role as both a metabolic intermediate and an oncometabolite. Its ability to inhibit specific enzymes and alter metabolic pathways distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C5H9NO5 |
|---|---|
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-5(11,4(9)10)2-1-3(7)8/h11H,1-2,6H2,(H,7,8)(H,9,10)/t5-/m1/s1 |
Clave InChI |
GXSDWXSYZHGBBO-RXMQYKEDSA-N |
SMILES isomérico |
C(C[C@@](C(=O)O)(N)O)C(=O)O |
SMILES canónico |
C(CC(C(=O)O)(N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)
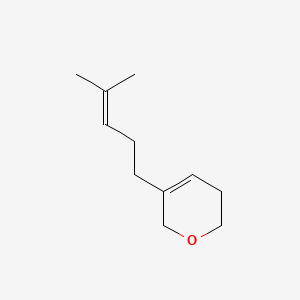

![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
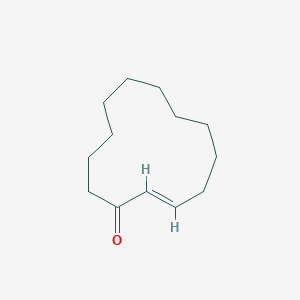
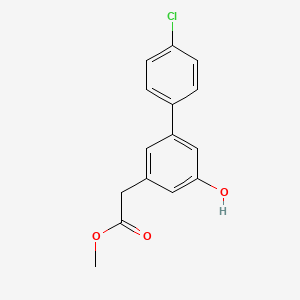
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)

![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
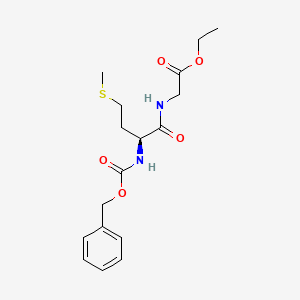

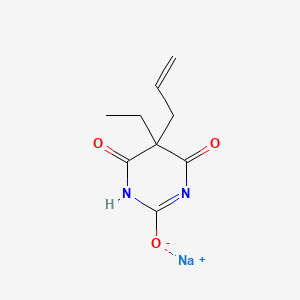
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
